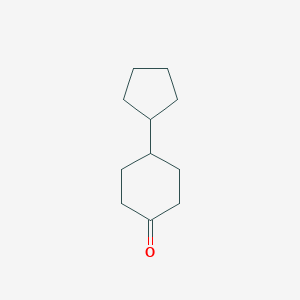

4-Cyclopentylcyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

104116-10-1 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-cyclopentylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h9-10H,1-8H2 |

InChI Key |

GJYXSROSKWVCNM-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C2CCC(=O)CC2 |

Canonical SMILES |

C1CCC(C1)C2CCC(=O)CC2 |

Synonyms |

4-cyclopentyl cyclohexanone |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopentylcyclohexanone

Established Synthetic Routes

Established methods for preparing 4-cyclopentylcyclohexanone primarily involve the construction of the cyclopentyl-cyclohexanone bond through multi-step processes or direct alkylation strategies.

Direct Cyclopentylation Strategies

Direct cyclopentylation involves the direct introduction of a cyclopentyl group onto a cyclohexanone (B45756) framework. researchgate.netntnu.no These methods are often more atom-economical than multi-step approaches. However, they can present challenges in controlling regioselectivity and preventing side reactions. Researchers have explored various "cyclopentylation" reagents to facilitate this transformation. researchgate.net

Alkylation Reactions in Cyclohexanone Frameworks

Alkylation of the cyclohexanone ring is a fundamental and widely used method for introducing alkyl groups, including the cyclopentyl moiety. acs.org This approach typically involves the generation of a nucleophilic enolate from cyclohexanone, which then reacts with an electrophilic cyclopentyl source, such as cyclopentyl bromide or iodide. mdma.chpressbooks.pub

The efficiency of this reaction can be influenced by the choice of base used to form the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete conversion of the ketone to its enolate form, minimizing self-condensation side reactions. pressbooks.pub The reaction is typically conducted under anhydrous conditions to prevent the formation of byproducts like benzyl (B1604629) alcohol when using reagents such as benzyl bromide. quora.com

One reported method involved the alkylation of an enamine derivative of cyclohexanone, which yielded the desired product, although the yield for the alkylation step was noted to be only 31%. acs.org Another attempt at direct alkylation of cyclohexanone with a cyclopentyl iodide derivative resulted in a 58% yield. acs.org

Table 1: Comparison of Alkylation Reaction Conditions and Yields

| Electrophile | Base/Catalyst | Solvent | Yield (%) | Reference |

| Iodide derivative | Enamine | - | 31 | acs.org |

| Iodide derivative | - | - | 58 | acs.org |

| Cyclopentyl bromide | LDA | - | Workable | mdma.ch |

This table provides a summary of different reported conditions for the alkylation of cyclohexanone to form a cyclopentyl-substituted product.

Advanced Synthetic Approaches

Advances in synthetic chemistry have led to the development of more sophisticated methods for the synthesis of this compound, focusing on stereochemical control and catalytic efficiency.

Stereoselective and Stereospecific Synthesis

The stereochemistry of the cyclopentyl group relative to the cyclohexanone ring is a critical aspect of the synthesis, particularly for applications in pharmaceuticals and other biologically active molecules. ubc.canih.gov Stereoselective synthesis aims to produce a specific stereoisomer as the major product. ethz.ch

The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack, leading to the formation of a specific stereoisomer. ubc.ca This preference is driven by the transition state evolving toward a more stable chair conformation. ubc.ca The use of chiral auxiliaries or catalysts can also induce stereoselectivity, providing a means to control the three-dimensional structure of the final product. ethz.chencyclopedia.pub Techniques like the Prins cyclization have also been employed for the stereoselective synthesis of related cyclic structures. beilstein-journals.org

Catalytic Methodologies in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. mdpi.comrsc.org In the context of synthesizing this compound and related compounds, various catalytic systems have been explored. Transition metal complexes, for instance, can catalyze cycloaddition reactions to form complex ring systems. mdpi.com Ruthenium on carbon (Ru/C) has been used for the reduction of cyclopentylcyclohexanone to the corresponding alcohol.

The development of new catalytic reactions, including those involving metal catalysis and photochemistry, is an active area of research aimed at providing more efficient and selective routes to aza-sulfur compounds and other functionalized molecules. thieme-connect.de These advancements hold promise for the future synthesis of this compound and its derivatives.

Free-Radical Mediated Synthetic Pathways

Free-radical reactions, which involve highly reactive species with unpaired electrons, are a cornerstone of organic synthesis. beilstein-journals.org These reactions are often initiated by light, heat, or radical initiators and can be used to form carbon-carbon bonds. beilstein-journals.orgrsc.org In the context of synthesizing this compound, a hypothetical free-radical pathway could involve the addition of a cyclopentyl radical to a cyclohexene (B86901) derivative.

The generation of the necessary radical species is a critical step. For instance, an alkylborane in the presence of oxygen can serve as an effective radical initiator system. rsc.org Another approach involves the homolysis of iodine-containing compounds, induced by visible light or heat, to generate iodine radicals that can then participate in the reaction cascade. researchgate.net

Key features of free-radical reactions include:

Chain Reactions: Often proceed via initiation, propagation, and termination steps.

High Reactivity: Radicals are highly reactive, leading to rapid reactions. beilstein-journals.org

Metal-Free Options: Many free-radical reactions can proceed without transition-metal catalysts, which can be advantageous for reducing costs and toxicity. rsc.org

While a specific, documented free-radical synthesis for this compound is not readily found, the table below outlines a theoretical reaction based on general principles.

| Reactant 1 | Reactant 2 | Initiator/Condition | Intermediate Radical 1 | Intermediate Radical 2 | Product |

| Cyclopentane (B165970) | Cyclohexenone | Peroxide (e.g., Benzoyl Peroxide) | Cyclopentyl Radical | Cyclohexenone Radical Adduct | This compound |

This table represents a hypothetical pathway and is for illustrative purposes.

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.orgamericanpharmaceuticalreview.com This methodology involves pumping reactants through a network of tubes or microreactors where the reaction occurs. umontreal.ca

The benefits of continuous-flow systems are numerous:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. rsc.orgvapourtec.com

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. vapourtec.com

Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer. umontreal.cavapourtec.com

Scalability: Scaling up production is often a matter of running the system for a longer duration or by "numbering-up" – running multiple systems in parallel. umontreal.ca

Telescoping Reactions: Multiple reaction steps can be linked together in a continuous sequence without the need to isolate and purify intermediates, saving time and reducing waste. umontreal.cawhiterose.ac.uk

Although a specific continuous-flow synthesis of this compound is not detailed in the literature, a potential setup could involve pumping a solution of a suitable cyclopentylating agent and a cyclohexanone precursor through a heated reactor column containing a packed-bed catalyst.

| Parameter | Advantage in Continuous Flow | Potential Application in Synthesis |

| Temperature Control | Precise and rapid heat exchange. vapourtec.com | Allows for the use of higher temperatures to accelerate the reaction without significant decomposition. |

| Residence Time | Can be finely tuned by adjusting flow rates. vapourtec.com | Optimizes the conversion of starting materials to the desired product while minimizing byproduct formation. |

| Mixing | Efficient mixing due to small reactor dimensions. umontreal.ca | Ensures homogeneity between the cyclopentylating agent and the cyclohexanone precursor. |

| Safety | Small volumes of reactants handled at any time. rsc.org | Reduces the risk associated with potentially exothermic alkylation reactions. |

Process Optimization Studies in Synthesis

Process optimization is a critical phase in the development of any chemical synthesis, aiming to identify the reaction conditions that provide the best balance of yield, purity, cost, and safety. gd3services.com This is often achieved through systematic approaches like Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables. utoronto.ca

Modern process optimization often leverages automated systems and machine learning algorithms to explore a wide range of reaction parameters efficiently. utoronto.cabeilstein-journals.org These self-optimizing systems can perform a series of experiments, analyze the results in real-time, and then use that data to decide on the next set of experimental conditions, accelerating the discovery of optimal reaction parameters. beilstein-journals.org

For the synthesis of this compound, a process optimization study would typically investigate variables such as:

Temperature: Affects reaction rate and selectivity.

Pressure: Can influence reactions involving gaseous reagents.

Catalyst Loading: The amount of catalyst can impact reaction speed and efficiency.

Reactant Concentration/Ratio: The relative amounts of starting materials are crucial for maximizing yield and minimizing waste.

Solvent: The choice of solvent can affect solubility, reaction rate, and product isolation.

The data below illustrates a hypothetical optimization study for a key step in the synthesis of this compound, where the goal is to maximize the yield.

| Experiment ID | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (A:B) | Yield (%) |

| 1 | 80 | 1.0 | 1:1.2 | 65 |

| 2 | 100 | 1.0 | 1:1.2 | 78 |

| 3 | 100 | 1.5 | 1:1.2 | 85 |

| 4 | 100 | 1.5 | 1:1.5 | 82 |

| 5 (Optimized) | 110 | 1.7 | 1:1.3 | 92 |

This table contains simulated data for illustrative purposes.

Through such systematic studies, a robust and efficient process for the synthesis of this compound could be developed, ensuring high product quality and economic viability. whiterose.ac.ukgd3services.com

Reactivity and Transformational Chemistry of 4 Cyclopentylcyclohexanone

Oxidation Reactions

The oxidation of 4-Cyclopentylcyclohexanone primarily targets the carbonyl group within the cyclohexanone (B45756) ring, leading to the formation of lactones, which are cyclic esters. This transformation is of significant interest for the synthesis of valuable chemical intermediates.

Catalytic Oxidation to Lactones (e.g., Caprolactones)

The Baeyer-Villiger oxidation is a well-established method for converting cyclic ketones into lactones. organic-chemistry.orgslideshare.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com In the case of this compound, this would lead to the formation of a substituted ε-caprolactone.

The reaction can be carried out using various oxidizing agents, including peracids like m-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org Generally, more substituted or electron-rich groups migrate preferentially. For this compound, the migration of the more substituted carbon atom is expected, leading to a specific regioisomer of the resulting lactone.

Catalytic systems have been developed to make this process more efficient and environmentally benign. numberanalytics.com For instance, the liquid-phase oxidation of cycloalkylcyclohexanones using hydrogen peroxide in the presence of molybdenum compounds has been studied. ijsr.net The addition of acetic acid can accelerate the reaction by forming an intermediate peroxoacid complex, leading to lactone yields of up to 81.2%. ijsr.net

Biocatalytic approaches using Baeyer-Villiger monooxygenases (BVMOs) offer a highly selective and sustainable alternative for the synthesis of lactones from cyclic ketones. numberanalytics.comnih.gov These enzymes activate molecular oxygen to perform the oxidation, often with high enantioselectivity. nih.gov

| Oxidation Method | Oxidizing Agent | Catalyst | Product | Key Features |

| Classical Baeyer-Villiger | Peracids (e.g., m-CPBA) | None | Substituted ε-caprolactone | Well-established, predictable regioselectivity. organic-chemistry.org |

| Catalytic Oxidation | Hydrogen Peroxide | Molybdenum compounds | Substituted ε-caprolactone | Acetic acid can enhance reaction rates and yields. ijsr.net |

| Biocatalytic Oxidation | Molecular Oxygen | Baeyer-Villiger Monooxygenases (BVMOs) | Chiral Lactones | High selectivity and sustainability. numberanalytics.comnih.gov |

Peroxide-Mediated Oxidations

Hydrogen peroxide is an attractive oxidant due to its low cost and the formation of water as the only byproduct. acsgcipr.org However, its direct oxidation of ketones can be slow. mdpi.com To enhance its reactivity, various catalytic systems are employed. acsgcipr.orgmdpi.com

The oxidation of cycloalkylcyclohexanones to the corresponding ε-alkylcaprolactones can be achieved using hydrogen peroxide in the presence of molybdenum compounds. ijsr.net This process is believed to proceed through the formation of an intermediate peroxomolybdenum complex. ijsr.net The use of aqueous hydrogen peroxide with transition metal oxide catalysts is another green approach to synthesize lactones from cyclic ketones. sigmaaldrich.com

Unspecific peroxygenases (UPOs) are enzymes that can catalyze the transfer of a peroxide-borne oxygen atom to various substrates. mdpi.com These biocatalysts can perform hydroxylations and other oxygenation reactions, offering a potential pathway for the transformation of this compound, although specific studies on this substrate are not widely reported. mdpi.com

Reduction Reactions

The reduction of this compound can be directed towards either the selective reduction of the carbonyl group to an alcohol or a more comprehensive transformation via reductive amination.

Selective Reduction of Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 4-cyclopentylcyclohexanol. This transformation is a fundamental reaction in organic synthesis. savemyexams.com

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comacs.org Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is effective for reducing aldehydes and ketones. acs.orgsciforum.netjsynthchem.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups. acs.orgsciforum.net

Catalytic hydrogenation is another effective method for this reduction. For instance, cyclopentylcyclohexanone can be reduced to the corresponding alcohol using a ruthenium on carbon (Ru/C) catalyst under mild conditions (30 psi H₂, 80°C), achieving yields of 85–92%. Various other catalysts, including those based on iridium and copper, have also been developed for the efficient transfer hydrogenation of carbonyl compounds. organic-chemistry.org

| Reducing Agent/System | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 4-Cyclopentylcyclohexanol | Mild, selective for carbonyls. acs.orgsciforum.netjsynthchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Cyclopentylcyclohexanol | Strong, less selective. acs.orgsciforum.net |

| Catalytic Hydrogenation (e.g., Ru/C) | 4-Cyclopentylcyclohexanol | High yields under mild conditions. |

Reductive Amination Reactions

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. ias.ac.injocpr.com This one-pot reaction involves the condensation of the ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in

This process can be used to introduce a nitrogen-containing functional group at the carbonyl position of this compound. The reaction can be carried out with ammonia (B1221849) to produce a primary amine, or with primary or secondary amines to yield secondary or tertiary amines, respectively. googleapis.comorganic-chemistry.org

A variety of reducing agents can be used, with sodium borohydride and its derivatives, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices. ias.ac.injocpr.com The choice of catalyst and reaction conditions is crucial to control selectivity and avoid side reactions, such as the direct reduction of the ketone to an alcohol or over-alkylation of the amine. ias.ac.injocpr.com Catalyst systems based on nickel, iridium, and cobalt have been developed to facilitate direct reductive amination with high efficiency and selectivity. jocpr.comorganic-chemistry.orgresearchgate.net

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. medlifemastery.com Nucleophilic addition is a fundamental reaction type for aldehydes and ketones, leading to the formation of a new single bond and the conversion of the carbonyl double bond to a hydroxyl group upon protonation. medlifemastery.comtheexamformula.co.uk

A classic example is the addition of hydrogen cyanide (HCN) to form a cyanohydrin. savemyexams.com This reaction, typically catalyzed by a base like potassium cyanide (KCN), results in the formation of a new carbon-carbon bond and introduces both a hydroxyl and a nitrile group onto the same carbon atom. savemyexams.comtheexamformula.co.uk

Other nucleophiles that can add to the carbonyl group include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li), which lead to the formation of tertiary alcohols after an aqueous workup. Water can also act as a nucleophile in a hydration reaction to form a geminal diol, although the equilibrium often favors the ketone. medlifemastery.com The Michael addition, a type of conjugate addition, is another important reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While this compound itself is not an α,β-unsaturated ketone, this reaction is relevant in the broader context of ketone chemistry.

Carbonyl Reactivity

The carbonyl group is the primary site of reactivity in this compound. It readily undergoes nucleophilic addition reactions, a characteristic feature of aldehydes and ketones. msu.edusavemyexams.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. savemyexams.comlibretexts.org

Key reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to the corresponding alcohol, 4-cyclopentylcyclohexanol. Common reducing agents for this transformation include complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu For instance, the reduction of similar ketones, such as cyclopentylcyclohexanone, has been achieved with high yields using ruthenium on carbon (Ru/C) as a catalyst under mild conditions.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions with strong oxidizing agents. savemyexams.com For instance, the oxidation of alkyl-cyclohexanones to form caprolactones has been studied in the presence of molybdenum compounds and hydrogen peroxide. ijsr.net

A summary of typical carbonyl reactions is presented below:

| Reaction Type | Reagent(s) | Product(s) |

| Reduction | NaBH₄ or LiAlH₄ | 4-Cyclopentylcyclohexanol |

| Oxidation | Strong oxidizing agents | Cleavage products or lactones |

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of this compound. saskoer.cammcmodinagar.ac.indalalinstitute.com This reaction is a fundamental method for forming new carbon-carbon bonds and leads to the formation of tertiary alcohols after an aqueous workup. mmcmodinagar.ac.in

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the tertiary alcohol. saskoer.ca The choice of the organometallic reagent can influence the reactivity; for example, organolithium reagents are generally more nucleophilic than Grignard reagents. saskoer.cadalalinstitute.com

| Organometallic Reagent | General Formula | Product Type (after workup) |

| Grignard Reagent | R-MgX | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Tertiary Alcohol |

Electrophilic Substitution Reactions

While the primary reactivity of this compound is centered on the carbonyl group, electrophilic substitution can occur at the α-carbon atoms (the carbon atoms adjacent to the carbonyl group). vanderbilt.edu The presence of the carbonyl group makes the α-protons acidic, allowing for the formation of an enolate ion in the presence of a suitable base. vanderbilt.edu This enolate can then act as a nucleophile and react with various electrophiles.

However, it is important to note that the term "electrophilic substitution" in the context of ketones typically refers to reactions at the α-position and differs from the electrophilic aromatic substitution seen in benzene (B151609) and its derivatives. minia.edu.egpages.devmasterorganicchemistry.com The cyclopentyl ring itself is generally unreactive towards electrophilic attack under standard conditions.

Condensation and Cyclization Reactions

This compound can participate in various condensation and cyclization reactions, which are powerful tools for constructing more complex molecular architectures, including heterocyclic systems. vanderbilt.educhemistry.coach

The ketone functionality of this compound serves as a key building block for the synthesis of various heterocyclic compounds. uou.ac.inmdpi.com These reactions often involve an initial condensation with a suitable bifunctional reagent, followed by an intramolecular cyclization.

For example, Knoevenagel condensation of a ketone with an active methylene (B1212753) compound can be the first step in a sequence leading to the formation of carbocyclic or heterocyclic rings. nih.gov Similarly, intramolecular aldol (B89426) condensations or Dieckmann cyclizations of appropriately substituted derivatives of this compound could lead to fused ring systems. vanderbilt.educhemistry.coachlibretexts.org The synthesis of various heterocycles often relies on the reactivity of the carbonyl group to form an initial adduct that can then undergo ring closure. nih.govjmchemsci.comchim.it

Intermolecular Addition Reactions

This compound can undergo intermolecular addition reactions where it acts as either the electrophile or, after conversion to an enolate, the nucleophile. google.comgoogleapis.com In its role as an electrophile, the carbonyl carbon is attacked by external nucleophiles. libretexts.org

A notable example is the reductive amination reaction. Here, this compound reacts with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form a new carbon-nitrogen bond, yielding a substituted amine. google.comgoogleapis.com This type of reaction is crucial in the synthesis of various biologically active molecules. google.com

Furthermore, radical addition reactions involving related α,β-unsaturated ketones have been studied, highlighting another pathway for intermolecular bond formation. nih.govbeilstein-journals.orgnih.gov

Derivatives and Analogues of 4 Cyclopentylcyclohexanone in Chemical Synthesis

Structural Modifications and Analog Design

The design of analogues based on the 4-cyclopentylcyclohexanone framework involves strategic structural modifications to explore new chemical space and develop compounds with specific properties. These modifications can range from simple functional group interconversions to the complete restructuring of the bicyclic system.

Cyclohexylamine (B46788) and its derivatives are prevalent structural motifs found in numerous pharmaceuticals and biologically active molecules. nih.gov Their synthesis from ketone precursors like this compound is a common strategy. The conversion typically involves reductive amination, where the ketone is reacted with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. This process transforms the carbonyl group into an amino group, yielding 4-cyclopentylcyclohexylamine derivatives.

A notable example in medicinal chemistry involves the synthesis of butyrophenone (B1668137) derivatives of 4-aryl-4-(hydroxymethyl)cyclohex-1-ylamines, which have been investigated for their hypotensive activity. nih.gov The synthesis for these complex molecules begins with precursors like 4-cyano-4-phenylcyclohexan-1-ones, highlighting a synthetic pathway that modifies the cyclohexanone (B45756) ring at multiple positions to build highly functionalized cyclohexylamine structures. nih.gov These derivatives often exhibit reduced central nervous system activity compared to related compounds lacking the hydroxymethyl group. nih.gov

| Derivative Class | Starting Material (Example) | Key Transformation | Potential Application |

| 4-Aryl-4-(hydroxymethyl)cyclohexylamines | 4-Cyano-4-phenylcyclohexan-1-one | Grignard reaction, nitrile reduction, ketone reduction | Hypotensive agents |

| N-Substituted-4-cyclopentylcyclohexylamines | This compound | Reductive amination with various amines | Pharmaceutical building blocks |

| Cariprazine Analogues | 1,4-cyclohexylamine derivatives | Multi-step synthesis involving amine alkylation | Antipsychotic drugs google.com |

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are of significant interest in drug discovery. nih.gov The carbonyl carbon of this compound is an ideal anchor point for constructing such systems. A common method is the formation of ketals, for instance, by reacting the ketone with a diol like ethylene (B1197577) glycol under acidic conditions. This reaction results in a 1,4-dioxa-spiro compound, which can serve as a protecting group for the ketone or as a building block for further transformations. googleapis.com

More complex spirocycles can be synthesized through cycloaddition reactions or multi-step sequences. For example, the synthesis of spirocyclic β-lactams and thiazolidin-4-ones has been achieved from related cyclic precursors, demonstrating methodologies that could be adapted to this compound. eurjchem.com The enantioselective synthesis of spirocycles is an active area of research, with organocatalysis emerging as a powerful tool. rsc.org

Bridged bicyclic systems, where the two rings are connected by a bridge containing at least one atom, represent a more complex and sterically constrained class of molecules. masterorganicchemistry.com Synthesizing these structures from a monocyclic precursor like this compound is a significant challenge due to the ring strain involved in forming the bridges. nih.gov

Modern synthetic methods, often termed "cut-and-sew" reactions, have been developed to construct bridged rings via transition-metal-catalyzed C-C bond activation of cyclic ketones. nih.gov For instance, a rhodium(I)-catalyzed intramolecular Type II cyclization of alkynes with cyclobutanones has been shown to rapidly generate functionalized [3.3.1] bridged bicycles. nih.gov While applying such a strategy directly to this compound would require significant substrate pre-functionalization (e.g., introducing an alkyne tether), it illustrates a potential pathway to convert the basic scaffold into a more complex bridged architecture.

Functionalization of the Cyclohexanone Ring

The cyclohexanone ring is the most reactive part of the this compound molecule, offering numerous avenues for functionalization. The carbonyl group and the adjacent α-carbons are primary sites for chemical modification.

Key reactions include:

Reduction: The ketone can be reduced to the corresponding alcohol, 4-cyclopentylcyclohexanol, using hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. This introduces a hydroxyl group that can be used for subsequent reactions, such as esterification or etherification.

Oxidation: While the ketone is already an oxidized form, further oxidation under harsh conditions can lead to ring cleavage, yielding dicarboxylic acids.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl, forming tertiary alcohols. The Wittig reaction can convert the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group).

Enolate Chemistry: In the presence of a base, the α-carbons can be deprotonated to form an enolate. This enolate can then react with electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to introduce new substituents at the positions adjacent to the carbonyl group.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or H₂/Pd/C | Secondary Alcohol (4-Cyclopentylcyclohexanol) |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Alkene (Cyclopentyl(methylenecyclohexane)) |

| α-Alkylation | 1. LDA; 2. R-X | α-Substituted Ketone |

| Ketalization | Ethylene glycol, H⁺ | Spiroketal |

Functionalization of the Cyclopentyl Moiety

Functionalizing the cyclopentyl moiety is more challenging due to the presence of unactivated C-H bonds. Traditional methods often require harsh conditions and lack selectivity. However, the field of C-H functionalization has provided advanced tools for selectively converting these inert bonds into functional groups. sigmaaldrich.com

Transition metal catalysts, particularly those based on rhodium and palladium, can facilitate the direct insertion of carbenes or other reactive species into C-H bonds. nih.govresearchgate.net By using carefully designed catalysts and directing groups, it is possible to achieve site-selective functionalization. For this compound, this could involve temporarily converting the ketone into a directing group that guides a catalyst to a specific C-H bond on the cyclopentyl ring. While challenging, this approach allows for the introduction of new functionality without having to build the ring system from scratch. The reactivity of C-H bonds typically follows the order of tertiary > secondary > primary, which would need to be considered when designing a selective functionalization strategy for the cyclopentyl ring. sigmaaldrich.com

Regioselective Derivatization Strategies

Regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites—is a critical consideration when derivatizing this compound. The molecule presents several distinct reactive zones: the carbonyl group, the α-carbons of the cyclohexanone ring, and the various C-H bonds of the cyclopentyl ring.

Achieving regioselectivity often relies on a combination of steric and electronic factors, as well as the choice of reagents and catalysts.

Key Strategies:

Chemoselectivity (Ketone vs. C-H bonds): The high reactivity of the carbonyl group allows for selective modifications at that site using a wide range of standard organic reactions (e.g., reduction, Grignard addition) under mild conditions that leave the C-H bonds of the cyclopentyl ring untouched.

Protecting Groups: To functionalize the cyclopentyl ring without interference from the ketone, the carbonyl group can be protected, for example, as a ketal. googleapis.com This masked form is stable to many reaction conditions used for C-H functionalization. After the desired modification on the cyclopentyl ring is complete, the protecting group can be removed to regenerate the ketone.

Catalyst Control: In C-H functionalization reactions, the choice of catalyst is paramount for controlling regioselectivity. Sterically bulky catalysts may favor the most accessible C-H bonds, while electronically tuned catalysts can differentiate between C-H bonds based on their electronic properties. nih.gov For instance, specific rhodium catalysts have been developed to desymmetrize cyclohexane (B81311) rings by selectively functionalizing certain equatorial C-H bonds. researchgate.net

Directing Groups: A functional group can be temporarily installed on the molecule to direct a catalyst to a specific, often nearby, C-H bond. While not intrinsically part of the this compound structure, such a group could be introduced via the ketone to enable regioselective derivatization of either the cyclohexanone or cyclopentyl ring.

| Strategy | Target Site | Method | Outcome |

| Chemoselective Reaction | Carbonyl Group | Use of nucleophiles (e.g., NaBH₄, Grignard) | Functionalization only at the ketone. |

| Protecting Group Chemistry | Cyclopentyl Moiety | 1. Protect ketone as a ketal. 2. Functionalize C-H bond. 3. Deprotect. | Selective modification of the cyclopentyl ring. |

| Catalyst-Controlled C-H Functionalization | Specific C-H bond on either ring | Use of shape-selective or electronically-tuned catalysts. | Derivatization at a sterically accessible or electronically favored position. nih.gov |

| Regioselective Enolate Formation | α-Carbon | Use of kinetic vs. thermodynamic conditions with a suitable base. | Selective alkylation/acylation at the desired α-position. |

Conformational Analysis and Stereochemistry

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)

To avoid the significant angle and torsional strain of a planar arrangement, the cyclohexane ring in 4-Cyclopentylcyclohexanone adopts a puckered, three-dimensional structure. The most significant of these conformations are the chair, boat, and twist-boat forms. libretexts.org

Chair Conformation: This is the most stable conformation for a cyclohexane ring, as it eliminates nearly all angle and torsional strain. libretexts.orgucalgary.ca The bond angles are approximately 109.5°, the ideal tetrahedral angle, and all C-H bonds on adjacent carbons are perfectly staggered. ucalgary.capressbooks.pub In this compound, the chair conformation is overwhelmingly favored. The presence of the sp²-hybridized carbonyl carbon at the C1 position introduces a slight flattening of the ring at that end, but the chair-like geometry remains the most stable arrangement.

Boat Conformation: The boat conformation is significantly less stable than the chair. While it is also largely free of angle strain, it suffers from two major destabilizing factors: torsional strain from eclipsed C-H bonds along the sides of the "boat" and a steric interaction, known as a "flagpole" interaction, between the hydrogen atoms (or in this case, substituents) on the C1 and C4 carbons. libretexts.orgucalgary.ca

Twist-Boat (or Skew-Boat) Conformation: To alleviate some of the strain in the boat form, the ring can twist slightly to form the twist-boat conformation. This twisting reduces both the flagpole interactions and the torsional strain by moving the C-H bonds away from a fully eclipsed arrangement. libretexts.orgyoutube.com While more stable than the boat conformation, the twist-boat is still a higher-energy conformer than the chair and acts as an intermediate in the process of ring inversion from one chair form to another. ucalgary.cawikipedia.org

Table 1: Relative Energy of Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Stability | Key Features |

|---|---|---|---|

| Chair | 0 | Most Stable | No angle or torsional strain. libretexts.orgucalgary.ca |

| Twist-Boat | 23 | Intermediate | Reduced torsional and steric strain compared to the boat. libretexts.org |

| Boat | 29 | Unstable | Significant torsional strain and flagpole steric strain. libretexts.org |

| Half-Chair | 45 | Least Stable (Transition State) | High energy state during interconversion between chair and twist-boat. wikipedia.org |

Cyclopentane (B165970) Ring Conformations (Envelope, Twist)

The cyclopentyl substituent also adopts non-planar conformations to relieve the torsional strain that would be present in a flat pentagon. masterorganicchemistry.comlumenlearning.com The two primary conformations are the envelope and the twist.

Envelope Conformation: In this form, four of the carbon atoms lie in a single plane, while the fifth carbon is puckered out of the plane, resembling a sealed envelope with an open flap. libretexts.orgsaskoer.ca This arrangement alleviates a significant amount of the torsional strain. libretexts.org

Twist (or Half-Chair) Conformation: This conformation has two adjacent carbons puckered in opposite directions relative to the plane formed by the other three carbons. The envelope and twist conformations for cyclopentane have comparable energy levels, and the ring rapidly interconverts between them through a process known as pseudorotation. masterorganicchemistry.com

Table 2: Comparison of Cyclopentane Conformations

| Conformation | Description | Strain Characteristics |

|---|---|---|

| Envelope | Four carbons are coplanar; one is out of the plane. libretexts.org | Reduces torsional strain, but some eclipsing interactions remain. libretexts.org |

| Twist | Three carbons are coplanar; two are displaced on opposite sides. | Possesses low energy comparable to the envelope form. masterorganicchemistry.com |

Interplay of Ring Conformations

In this compound, the conformational preferences of the two rings are linked. The primary interaction is steric. The cyclopentyl group is significantly larger than a hydrogen atom, and its placement on the cyclohexane ring has profound energetic consequences.

The chair conformation of cyclohexane features two distinct types of substituent positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's perimeter). ucalgary.cabyjus.com Due to steric hindrance, bulky substituents strongly prefer the more spacious equatorial position. ucalgary.ca When a large group like cyclopentyl is forced into an axial position, it experiences destabilizing steric repulsion with the two other axial hydrogens on the same side of the ring (at the C2 and C6 positions relative to C4). This is known as a 1,3-diaxial interaction. libretexts.orglibretexts.org

Therefore, the equilibrium for the chair-chair interconversion (ring flip) of this compound lies overwhelmingly on the side of the conformer where the cyclopentyl group occupies an equatorial position. The dynamic pseudorotation of the cyclopentane ring itself is a low-energy process and does not significantly alter the strong preference for the equatorial position on the cyclohexane ring.

Stereoisomeric Considerations

Stereoisomerism in substituted cyclohexanes often involves cis-trans isomerism. However, in this compound, the C1 position is a carbonyl group and C4 is substituted with a cyclopentyl group. The C4 carbon is bonded to a hydrogen, the cyclopentyl group, and two other ring carbons (C3 and C5). Because the path around the ring from C4 to C1 is identical in both directions (C4-C3-C2-C1 and C4-C5-C6-C1), the C4 carbon is not a stereocenter. Consequently, this compound does not have enantiomers or diastereomers in the traditional sense; it is an achiral molecule. youtube.com

The primary stereochemical consideration is conformational. The two chair forms that interconvert via ring flip—one with an axial cyclopentyl group and one with an equatorial cyclopentyl group—are considered conformational diastereomers. They are non-superimposable, non-mirror images of each other with different energy levels. Due to the large steric bulk of the cyclopentyl group, the conformer with the equatorial cyclopentyl group is significantly more stable and is the predominant form at equilibrium. libretexts.org

Energy Landscapes of Conformers

The conformational energy landscape of a molecule describes the potential energy of all its possible conformations, identifying stable conformers as minima and transition states as saddle points. chemrxiv.orgnih.gov For this compound, this landscape is dominated by the chair conformations of the cyclohexane ring.

The two chair conformations (cyclopentyl-equatorial and cyclopentyl-axial) represent the two lowest energy wells on the landscape. The energy difference between these two wells is substantial due to the steric strain associated with the axial substituent. This energy difference, often referred to as the "A-value," quantifies the preference for the equatorial position. While the exact A-value for a cyclopentyl group is not as commonly cited as for simpler alkyl groups, it is expected to be large, comparable to or greater than that of an isopropyl group.

The pathways for interconversion between these two chair forms proceed through higher-energy twist-boat and boat intermediates, which represent local minima and transition states on the energy landscape. wikipedia.orgnih.gov The highest point on this pathway is the half-chair transition state. wikipedia.org Because of the large energy penalty of the axial conformer, the global minimum on the energy landscape is unequivocally the chair conformation with the equatorial cyclopentyl group.

Table 3: Estimated Conformational Energy Penalties (A-Values)

| Substituent | A-Value (kJ/mol) |

|---|---|

| Methyl | ~7.6 |

| Isopropyl | ~9.2 |

| tert-Butyl | >20 |

| Cyclopentyl | ~10-12 (Estimated) |

Note: The A-value represents the energy difference (ΔG°) between the axial and equatorial conformers. A larger value indicates a stronger preference for the equatorial position. The value for cyclopentyl is an estimation based on its steric bulk relative to other groups.

Temperature-Dependent Conformational Dynamics

The conformations of this compound are not static but are in a constant state of dynamic equilibrium. researchgate.net At room temperature, molecules possess sufficient thermal energy to overcome the activation barrier for the chair-to-chair ring flip, a process that occurs millions of times per second. pressbooks.pub

Temperature directly influences the rate of this interconversion and the population of conformers. nih.govmdpi.com

At Higher Temperatures: Increasing the temperature increases the rate of ring flipping. It also slightly increases the population of the less stable axial conformer, although the equatorial form remains heavily favored. The molecule samples a wider range of conformations, including more time spent in higher-energy twist-boat and boat states.

At Lower Temperatures: Decreasing the temperature reduces the available thermal energy. This slows the rate of conformational interconversion. If the temperature is lowered sufficiently (a process known as "freezing out" the conformation), the ring flip can be slowed to the point where the individual equatorial and axial conformers can be observed separately, for instance, by Nuclear Magnetic Resonance (NMR) spectroscopy.

The dynamic behavior is therefore a crucial aspect of the molecule's structure, with temperature modulating the speed and distribution of its conformational dance. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and stereochemistry of a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-cyclopentylcyclohexanone, the proton spectrum is expected to show a complex pattern of signals due to the various methylene (B1212753) (CH₂) and methine (CH) groups in both the cyclohexanone (B45756) and cyclopentyl rings.

The protons on the cyclohexanone ring adjacent to the carbonyl group (α-protons) are expected to be deshielded and appear in the downfield region of the spectrum, typically around 2.0-2.5 ppm. The protons on the cyclopentyl ring and the remaining protons on the cyclohexanone ring would likely appear as a series of overlapping multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The methine proton at the junction of the two rings would also reside in this region. Due to the conformational flexibility of both rings, many of the signals would be broad and complex.

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Multiplet | 4H | H-2, H-6 (Protons α to C=O) |

| ~1.8 - 2.0 | Multiplet | 1H | H-4 (Methine proton) |

| ~1.2 - 1.8 | Multiplets | 13H | Remaining Cyclohexane (B81311) & Cyclopentyl Protons |

Note: This table is predictive and for illustrative purposes. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom typically gives a distinct signal.

For this compound, the most downfield signal would be that of the carbonyl carbon (C=O), expected to appear in the range of 208-215 ppm. The carbon atoms of the cyclohexanone and cyclopentyl rings would appear in the upfield region, typically between 25 and 50 ppm. The number of distinct signals would depend on the symmetry of the molecule. Assuming a chair conformation for the cyclohexanone ring and an envelope or twist conformation for the cyclopentyl ring, several distinct carbon signals would be expected.

Illustrative ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~211 | C-1 (Carbonyl Carbon) |

| ~45 | C-4 (Methine Carbon) |

| ~41 | C-2, C-6 (Carbons α to C=O) |

| ~30 - 35 | Other Cyclohexane & Cyclopentyl Carbons |

Note: This table is predictive and for illustrative purposes. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for the definitive assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY: A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the cyclohexanone and cyclopentyl rings. For instance, cross-peaks would be observed between the protons at C-2 and C-3, and between the methine proton at C-4 and its neighbors.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the presence of a carbonyl group. In this compound, a strong absorption band characteristic of the C=O stretch in a cyclic ketone is expected. This peak typically appears in the region of 1705-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and various C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Illustrative IR Data Table for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2950, ~2870 | Medium-Strong | C-H Stretching (sp³) |

| ~1715 | Strong | C=O Stretching (Ketone) |

| ~1450 | Medium | C-H Bending |

Note: This table is predictive and for illustrative purposes. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch would also be visible in the Raman spectrum, it is typically weaker than in the IR spectrum. However, the C-C bond vibrations of the aliphatic rings are often more prominent in the Raman spectrum, providing a characteristic fingerprint for the molecule. The symmetric C-H stretching vibrations would also be strong.

Illustrative Raman Data Table for this compound

| Raman Shift (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2950, ~2870 | Strong | C-H Stretching (sp³) |

| ~1715 | Weak-Medium | C=O Stretching (Ketone) |

| ~800 - 1200 | Medium | C-C Stretching & Ring Vibrations |

Note: This table is predictive and for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides crucial information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure the m/z of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous calculation of its elemental formula. researchgate.net Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. researchgate.netsciex.com

For this compound, HRMS can differentiate its molecular formula (C₁₁H₁₈O) from other combinations of atoms that might have the same nominal mass. This capability is invaluable for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. metsysbio.com The high resolving power of these instruments can also separate the isotopic peaks (e.g., from ¹³C), providing further confidence in the elemental composition. researchgate.net

| Isotopologue Formula | Description | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₈O | Monoisotopic mass (using ¹²C, ¹H, ¹⁶O) | 166.13577 |

| ¹³C¹²C₁₀H₁₈O | M+1 peak contribution from one ¹³C atom | 167.13912 |

| C₁₁H₁₇²HO | M+1 peak contribution from one ²H atom | 167.14205 |

| C₁₁H₁₈¹⁸O | M+2 peak contribution from one ¹⁸O atom | 168.14003 |

Fragmentation Pathways Analysis

In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular "fingerprint" that can be used for structural elucidation. fiveable.me The fragmentation is governed by the stability of the resulting ions and neutral fragments. orgchemboulder.com

For this compound, several key fragmentation pathways can be predicted based on the known behavior of ketones and cyclic alkanes: arizona.edu

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of an ethyl group (C₂H₅•) or a larger fragment containing the cyclopentyl ring, leading to the formation of stable acylium ions.

McLafferty Rearrangement: Ketones with a γ-hydrogen relative to the carbonyl group can undergo this characteristic rearrangement. fiveable.me In this compound, this involves the transfer of a hydrogen atom from the cyclohexane ring to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral alkene molecule.

Cleavage of the Cyclopentyl Substituent: The bond connecting the cyclopentyl ring to the cyclohexanone ring can break, leading to the loss of a cyclopentyl radical (•C₅H₉) or a cyclopentene (B43876) molecule (C₅H₈) via hydrogen rearrangement. The resulting cyclohexanone-derived cation would be a significant peak.

Ring Opening and Subsequent Fragmentation: The cyclohexanone ring itself can open after ionization, leading to a series of subsequent fragmentations and the formation of a characteristic cluster of peaks separated by 14 mass units (CH₂). arizona.edu

| Predicted Fragment (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 166 | - | Molecular Ion [M]⁺• |

| 137 | C₂H₅• (29) | Alpha-cleavage |

| 110 | C₄H₈ (56) | McLafferty Rearrangement |

| 98 | C₅H₈ (68) | Loss of cyclopentene |

| 97 | •C₅H₉ (69) | Loss of cyclopentyl radical |

| 83, 69, 55 | Various | Subsequent fragmentation of ring structures |

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the electronic and vibrational structure of cations. nih.gov The method involves exciting molecules to high-lying Rydberg states just below the ionization threshold and then field-ionizing them after a time delay. escholarship.org This process allows for the determination of adiabatic ionization energies with exceptional accuracy (±0.0005 eV). rsc.org

While specific MATI spectra for this compound are not available in the literature, the application of this technique would yield precise data on its ionization energy. nih.gov Furthermore, the MATI spectrum reveals the vibrational frequencies of the resulting cation. rsc.org By comparing the vibrational modes of the cation to those of the neutral molecule, one can deduce the geometric changes that occur upon ionization. For this compound, this could provide insights into how the removal of an electron (likely from the non-bonding orbital on the oxygen atom) affects the planarity of the carbonyl group and the conformations of the two rings. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Conformations

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. bnl.govionoptika.com It operates by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core-level electrons. taylorfrancis.com

While XPS is primarily used for elemental analysis, it can provide insights into the chemical environment. For a molecule like this compound, high-resolution scans of the C1s and O1s regions could theoretically be used to study surface conformations. Molecules at the surface may adopt different conformations compared to the bulk crystal due to the loss of intermolecular interactions on one side. mdpi.com

These conformational differences could lead to subtle variations in the local chemical environment of carbon and oxygen atoms, which would manifest as small shifts in their measured binding energies or changes in peak shapes. mdpi.com For instance, the O1s peak for a carbonyl oxygen involved in surface hydrogen bonding would have a different binding energy than one that is not. Similarly, the C1s spectrum is a composite of signals from the various carbon atoms (carbonyl, cyclopentyl, and cyclohexyl carbons in α and β positions), and their relative intensities and binding energies could be influenced by the specific orientation of the molecule at the surface. However, resolving such subtle conformational effects from XPS data for a molecule of this complexity is challenging and often requires complementary analysis with theoretical calculations. mdpi.com

Advanced Spectroscopic Techniques for Conformational Studies

The conformational flexibility of this compound, involving the chair-boat interconversion of the cyclohexanone ring and the orientation of the bulky cyclopentyl group (axial vs. equatorial), requires advanced spectroscopic methods for detailed characterization. researchgate.net

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for such studies. By acquiring NMR spectra at very low temperatures, the rapid interconversion between conformers can be slowed on the NMR timescale. researchgate.net This allows for the direct observation and quantification of individual conformers, such as the axial and equatorial forms. From the relative populations of these conformers, the conformational free energy difference (ΔG°) can be determined. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, also provides valuable conformational information. Different conformers have unique vibrational fingerprints. By comparing experimental spectra with those predicted from computational chemistry models (e.g., Density Functional Theory), specific vibrational bands can be assigned to particular conformers, providing insights into the conformational equilibrium in the solid state or in solution.

These experimental techniques, when integrated with high-level computational modeling, provide a powerful approach to unraveling the complex conformational landscape and dynamic behavior of this compound. nih.gov

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and provide detailed information about the electronic structure of a molecule. nih.gov These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, which differ in their approach, computational cost, and accuracy. unipd.itlibretexts.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. abinit.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. bytebucket.org Functionals such as B3LYP, combined with basis sets like 6-31G(d) or larger, are commonly used to optimize molecular geometries, calculate thermodynamic properties, and predict spectroscopic parameters. nih.govwikipedia.org

For 4-Cyclopentylcyclohexanone, DFT is instrumental in determining the relative stabilities of its various conformers. The primary conformational question involves the orientation of the cyclopentyl group on the cyclohexane (B81311) ring, which can be either axial or equatorial. DFT calculations consistently show that the equatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions that would be present in the axial form. sapub.org

Table 1: Illustrative DFT-Calculated Relative Energies for this compound Conformers This table presents hypothetical data representative of what would be obtained from a DFT study using the B3LYP/6-31G(d) level of theory. The energy difference highlights the strong preference for the equatorial conformer.

| Conformer | Relative Energy (kcal/mol) | Note |

| Equatorial-Chair | 0.00 | Most stable ground state |

| Axial-Chair | +5.5 | Destabilized by 1,3-diaxial interactions |

| Twist-Boat | +6.0 | Higher energy ring conformation |

Ab initio, or "from first principles," methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. libretexts.orgwikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer a hierarchy of accuracy, with CCSD(T) often considered the "gold standard" in computational chemistry. wikipedia.orgmontana.edu

While computationally more demanding than DFT, ab initio methods are used to obtain highly accurate benchmark energies, especially for smaller molecules or to validate the results from DFT functionals. unipd.itlibretexts.org For this compound, high-level ab initio calculations would serve to confirm the energy difference between the equatorial and axial conformers predicted by DFT and provide a more precise quantification of the steric strain in the less stable forms.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For large systems or long-timescale phenomena, quantum methods can be prohibitively expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a classical mechanics-based alternative. nih.govebsco.com

MM methods use a "force field"—a set of parameters and potential energy functions—to describe the energy of a molecule as a function of its atomic coordinates. nih.gov This approach is computationally fast, making it ideal for exploring the potential energy surface and identifying stable conformers. wikipedia.org MD simulations extend this by solving Newton's equations of motion for all atoms in the system, generating a trajectory that describes how the molecule's structure evolves over time. nih.govebsco.com

Conformational analysis is a key application of MM and MD for a flexible molecule like this compound. libretexts.orgchemistrysteps.com The molecule can undergo several dynamic processes, including the chair-flip of the cyclohexane ring and the pseudorotation of the cyclopentyl ring.

MD simulations can track these motions over nanoseconds or longer, providing insight into the energy barriers and rates of these conformational changes. nih.govmdpi.com A simulation trajectory would show the molecule predominantly residing in the low-energy equatorial-chair conformation, with occasional, rapid transitions through higher-energy intermediates to other conformations. lumenlearning.com Analysis of the trajectory allows for the calculation of the free energy difference (A-value) associated with the substituent, which quantifies its preference for the equatorial position. lumenlearning.com

Table 2: Representative Conformational A-Values for Cyclohexane Substituents This table shows established experimental A-values (free energy preference for the equatorial position) for various groups to provide context for the expected A-value of a cyclopentyl group.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -C₆H₁₁ (Cyclohexyl) | 2.1 |

| -C₅H₉ (Cyclopentyl) | ~2.1 (Estimated) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations, performed on the optimized geometry of the most stable conformer, can provide reliable predictions of IR vibrational frequencies and NMR chemical shifts. montana.edu

IR Spectroscopy: Calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum. A key feature for this compound would be the strong carbonyl (C=O) stretch, which is typically predicted with good accuracy after applying a standard scaling factor to the computed frequencies.

NMR Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). By comparing the calculated spectrum for a proposed structure with the experimental one, chemists can confirm its identity and stereochemistry.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts for this compound This table provides a hypothetical comparison, demonstrating the typical accuracy of DFT-based NMR predictions for organic molecules.

| Carbon Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C=O | 212.5 | 211.8 |

| C4 (CH) | 45.1 | 44.6 |

| C1/C5 (CH₂) | 41.8 | 41.3 |

| C2/C6 (CH₂) | 30.1 | 29.5 |

| Cyclopentyl C1' | 39.0 | 38.4 |

| Cyclopentyl C2'/C5' | 32.5 | 32.1 |

| Cyclopentyl C3'/C4' | 25.8 | 25.4 |

Reaction Mechanism Elucidation

Theoretical calculations are a powerful tool for elucidating reaction mechanisms by identifying and characterizing the energies of reactants, products, intermediates, and transition states along a reaction pathway. nih.govsumitomo-chem.co.jpwikipedia.org By mapping the potential energy surface, chemists can understand the feasibility of a proposed mechanism and predict reaction outcomes. libretexts.org

For this compound, a common reaction to study would be its reduction to 4-cyclopentylcyclohexanol, for example, via a hydride reagent like sodium borohydride (B1222165). Computational studies could:

Model the approach of the hydride to the carbonyl carbon.

Locate the transition state for the hydride attack.

Calculate the activation energy, which is related to the reaction rate.

Determine the stereochemical outcome by comparing the energy barriers for attack from the axial versus the equatorial face, explaining why one diastereomer might be favored over the other.

Transition State Analysis

Transition state analysis for this compound involves the identification and characterization of the high-energy structures that exist as intermediates during conformational changes or chemical reactions. For this molecule, the primary conformational transitions involve the ring inversion of the cyclohexanone (B45756) core and the rotation of the cyclopentyl substituent.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to locate these transition states on the potential energy surface. frontiersin.org The process typically involves geometry optimization to find stationary points, followed by frequency calculations to distinguish between stable minima (all real frequencies) and transition states (one imaginary frequency). reddit.com The imaginary frequency corresponds to the vibrational mode along the reaction coordinate that leads from one conformer to another.

For a molecule like this compound, the transition states for the chair-to-chair interconversion of the cyclohexanone ring are of particular interest. These transitions proceed through higher-energy twist-boat and boat conformations. The presence of the bulky cyclopentyl group at the C4 position significantly influences the energy barriers for these transitions. The cyclopentyl group can adopt either an equatorial or an axial position, with the equatorial conformation being significantly more stable due to reduced steric hindrance. The transition state for the interconversion between the two chair forms (one with the cyclopentyl group equatorial and the other axial) would be a high-energy half-chair or twist-boat conformation.

Energy Profile Determination

The determination of the energy profile for this compound involves calculating the relative energies of its various stable conformers and the transition states that connect them. This profile provides a comprehensive map of the molecule's conformational landscape.

The most stable conformation is the chair form of the cyclohexanone ring with the cyclopentyl group in the equatorial position to minimize steric strain. Other higher-energy conformers include the chair form with an axial cyclopentyl group, and various boat and twist-boat conformations. The relative energies of these conformers can be calculated using quantum mechanical methods. researchgate.net

A hypothetical energy profile, based on analogous substituted cyclohexanones, can be constructed. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, are a common choice for such calculations. uni-muenchen.de The relative energies are typically reported in kJ/mol or kcal/mol.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Cyclopentyl Position | Relative Energy (kJ/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | 21.5 |

| Twist-Boat | - | 23.0 |

| Boat | - | 28.0 |

| Half-Chair (Transition State) | - | 42.0 |

Note: These values are illustrative and based on computational studies of similar substituted cyclohexanones. The exact energies would require specific calculations for this compound.

The energy profile reveals that a significant energy barrier must be overcome for the ring to flip from the equatorial to the axial conformer, making the axial conformer much less populated at room temperature. reddit.com The transition from the stable equatorial chair conformer to other conformations proceeds through high-energy transition states, as depicted in the energy profile. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

In chemical synthesis, a building block is a molecule that serves as a fundamental unit in the construction of larger, more complex molecular structures. rsc.org These molecules possess reactive functional groups that allow them to be incorporated into a larger assembly through controlled reactions. mdpi.com 4-Cyclopentylcyclohexanone fits this description perfectly, with its ketone group providing a reactive site for numerous transformations. This allows chemists to use it as a foundational piece for assembling more elaborate compounds. For instance, it has been utilized as a key starting material in the synthesis of chemokine receptor 2 (CCR2) antagonists. In one patented synthesis, this compound is reacted with an azetidinyl-acetamide derivative in a reductive amination reaction to construct a significantly more complex final product, demonstrating its role as a crucial component in a multi-step synthesis. chegg.com

Precursor in Stereoselective Synthesis

Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. mdpi.com The reduction of cyclic ketones like this compound is a classic example where stereoselectivity is paramount. The carbonyl group of the cyclohexanone (B45756) ring can be attacked by a hydride reagent from two different faces: the axial face or the equatorial face. This leads to the formation of two different diastereomeric alcohols (cis and trans isomers).

The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent. tamu.edu

Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach the carbonyl group from the less hindered axial position, delivering the hydride to the carbonyl carbon. This pathway results predominantly in the formation of the trans-alcohol, where the newly formed hydroxyl group is in the equatorial position. tamu.edu

Bulky Hydride Reagents (e.g., L-Selectride®): These larger reagents are sterically hindered from approaching via the axial face by the axial hydrogens on the ring. Consequently, they deliver the hydride from the more open equatorial face, leading to the formation of the cis-alcohol, with the hydroxyl group in the axial position. tamu.edu

This principle is well-demonstrated in the reduction of the analogous compound, 4-tert-butylcyclohexanone. rsc.org By selecting the appropriate reagent, chemists can selectively synthesize the desired stereoisomer of 4-cyclopentylcyclohexanol, which can then be carried forward to build complex target molecules with specific stereochemistry.

Table 1: Stereoselective Reduction of this compound

| Reagent | Predominant Attack Trajectory | Major Product (Stereoisomer) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial Attack | trans-4-Cyclopentylcyclohexanol |

| L-Selectride® | Equatorial Attack | cis-4-Cyclopentylcyclohexanol |

Intermediate in the Synthesis of Functionally Active Compounds

Functionally active compounds, particularly those with pharmaceutical applications, often possess complex structures. This compound serves as a valuable intermediate in the pathways to create such molecules. Its utility has been demonstrated in the synthesis of antagonists for the CCR2 receptor, which is implicated in inflammatory and autoimmune diseases. chegg.com The synthesis involves a key step where this compound is coupled with a complex amine-containing fragment to build the final drug candidate molecule. chegg.com

Lactones, which are cyclic esters, are important structural motifs found in many natural products and are used in the production of polymers and pharmaceuticals. wikipedia.orgslideshare.net The Baeyer-Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgnumberanalytics.com When applied to this compound, this reaction yields a seven-membered lactone, a derivative of caprolactone.

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com The mechanism involves the migration of one of the carbon atoms attached to the ketone carbonyl. In the case of unsymmetrical ketones, the reaction is regioselective, with the more substituted carbon atom preferentially migrating. For this compound, both carbons adjacent to the carbonyl are secondary, leading to the formation of 5-cyclopentyl-oxepan-2-one. Asymmetric versions of the Baeyer-Villiger oxidation, often employing enzymes, can produce enantioenriched lactones from prochiral ketones. rsc.org

Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry. adichemistry.com this compound is a useful precursor for synthesizing such compounds. One of the most direct methods is reductive amination. This reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine, followed by in-situ reduction to yield the corresponding amine.

As demonstrated in the synthesis of CCR2 antagonists, this compound can be reacted with a primary or secondary amine (like N-(azetidin-3-yl)-2-((6-(trifluoromethyl)quinazolin-4-yl)amino)acetamide) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a new carbon-nitrogen bond, thereby incorporating the cyclopentylcyclohexyl moiety into a larger, nitrogen-containing structure. chegg.com This one-pot procedure is a highly efficient way to construct complex amines. scielo.br

Role in Material Science Applications

While direct, large-scale applications of this compound in materials science are not widely documented, its derivatives hold significant potential. The field of materials science involves creating new materials and understanding how their structure dictates their properties and performance. wikipedia.orgpsu.edu

The lactone derived from the Baeyer-Villiger oxidation of this compound is a substituted caprolactone. Polycaprolactone (PCL) is a well-known biodegradable polyester (B1180765) with numerous applications in the biomedical field. The lactone monomer derived from this compound could potentially be used in ring-opening polymerization to create novel polyesters. The presence of the bulky cyclopentyl side group would be expected to influence the polymer's properties, such as its crystallinity, thermal stability, and degradation rate, compared to standard PCL. This could lead to the development of new biocompatible and biodegradable materials with tailored characteristics for specific applications in tissue engineering or drug delivery. ktu.lt

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

Traditional methods for the synthesis of ketone-based compounds often face limitations, including harsh reaction conditions and a lack of precise control over the molecular architecture. numberanalytics.com The future of synthesizing 4-cyclopentylcyclohexanone lies in the development of novel methods that offer improved efficiency and control. Emerging techniques like "click chemistry" provide a modular and highly efficient approach, utilizing rapid and selective reactions under mild conditions. numberanalytics.compnas.org This could lead to the synthesis of this compound with well-defined properties. Further exploration into innovative catalytic systems, including the use of lanthanide catalysts in mechanochemical processes, could make reactions involving ketones like this compound more efficient and quantitative. nih.gov

Exploration of Undiscovered Reactivity